(3-Methoxyphenyl)-oxo-acetonitrile
(3-Methoxyphenyl)-oxo-acetonitrile
Brand Name:
Vulcanchem
CAS No.:
40983-95-7
VCID:
VC0014375
InChI:
InChI=1S/C27H28O6/c28-23-24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(30-17-20-12-6-2-7-13-20)25(23)29-16-19-10-4-1-5-11-19/h1-15,22-28H,16-18H2/t22?,23-,24+,25?,26?,27-/m0/s1
SMILES:
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
Molecular Formula:
C27H28O6
Molecular Weight:
448.5 g/mol
(3-Methoxyphenyl)-oxo-acetonitrile
CAS No.: 40983-95-7
Cat. No.: VC0014375
Molecular Formula: C27H28O6
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40983-95-7 |
|---|---|
| Molecular Formula | C27H28O6 |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | (6S,8S,8aS)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |
| Standard InChI | InChI=1S/C27H28O6/c28-23-24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(30-17-20-12-6-2-7-13-20)25(23)29-16-19-10-4-1-5-11-19/h1-15,22-28H,16-18H2/t22?,23-,24+,25?,26?,27-/m0/s1 |
| Standard InChI Key | IJTAXRQQXZVWQA-YEIWPKENSA-N |
| Isomeric SMILES | C1C2[C@H]([C@@H](C([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
| SMILES | C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
| Canonical SMILES | C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator